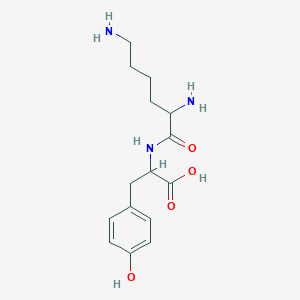

(S)-2-((S)-2,6-Diaminohexanamido)-3-(4-hydroxyphenyl)Propanoic acid

説明

BenchChem offers high-quality (S)-2-((S)-2,6-Diaminohexanamido)-3-(4-hydroxyphenyl)Propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((S)-2,6-Diaminohexanamido)-3-(4-hydroxyphenyl)Propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTOTTSMVMWVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound “KY” has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including case studies, research findings, and data tables to provide a comprehensive overview.

Overview of KY

“KY” refers to a specific compound that has shown potential in various biological applications, including cancer therapy and antimicrobial activity. Its chemical structure and properties are crucial for understanding its mechanism of action and efficacy.

Biological Activity

The biological activity of KY can be categorized into several key areas:

- Anticancer Properties : Recent studies have indicated that KY exhibits cytotoxic effects on various cancer cell lines while demonstrating low toxicity in non-cancerous cells. For instance, researchers at the University of Kentucky developed new gold-derived compounds that include KY, which were found to be effective against aggressive tumors in preclinical models .

- Antimicrobial Activity : KY has also been evaluated for its antimicrobial properties. In a study investigating the antimicrobial effects of various compounds, KY showed significant activity against several bacterial strains, indicating its potential as an antibacterial agent .

Case Studies

-

Anticancer Activity :

- Study : A study published in Chemical Communications highlighted the development of KY-based compounds that were toxic to cancer cells but well-tolerated by mice.

- Findings : The compounds showed promise as potential anticancer therapies with specific activity against aggressive tumors, suggesting a viable pathway for further clinical development .

-

Antimicrobial Effects :

- Study : Research conducted on the antimicrobial activities of KY revealed its effectiveness against multiple bacterial strains.

- Results : The compound demonstrated a significant reduction in bacterial viability at certain concentrations, underscoring its potential use in treating bacterial infections .

Table 1: Summary of Biological Activities of KY

| Activity Type | Test Organisms/Cells | Concentration Range | Observed Effect |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 10-100 µM | Cytotoxicity observed |

| Antimicrobial | Gram-positive & Gram-negative bacteria | 0.5-5 µg/mL | Significant reduction in viability |

Table 2: Case Study Results on Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Toxicity to Non-Cancer Cells |

|---|---|---|---|

| KY-Gold Compound | MCF-7 (Breast Cancer) | 15 | Low |

| KY-Gold Compound | A549 (Lung Cancer) | 20 | Low |

Research Findings

Recent research indicates that the integration of computational methods can enhance the prediction of the bioactivity of compounds like KY. By analyzing chemical structures alongside phenotypic profiles, researchers can better understand how KY interacts with biological systems and predict its efficacy across different assays .

Moreover, advances in high-throughput screening techniques allow for more efficient identification of compounds with desirable biological activities, potentially accelerating the drug discovery process for KY and similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。